molecular formula C24H42O6 B12663451 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate CAS No. 93777-89-0

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate

Cat. No.: B12663451
CAS No.: 93777-89-0
M. Wt: 426.6 g/mol
InChI Key: AEBDQINWULSXIX-QXMHVHEDSA-N
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Description

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate is an ester derivative of oleic acid (C18:1), featuring a lactyl lactate backbone. Its structure comprises a branched ester group with a carboxyethoxy substituent, making it a versatile emulsifier and surfactant. The compound is structurally related to stearoyl and lauroyl lactylates but differs in the fatty acid chain (oleic acid vs. stearic or lauric acid). It is commonly used in cosmetics and food industries due to its ability to stabilize emulsions and enhance texture .

Properties

CAS No.

93777-89-0

Molecular Formula

C24H42O6

Molecular Weight

426.6 g/mol

IUPAC Name

2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoic acid

InChI

InChI=1S/C24H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27)/b12-11-

InChI Key

AEBDQINWULSXIX-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate typically involves esterification reactions. One common method is the reaction between oleic acid and 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: It is used in the production of biodegradable polymers and as a plasticizer in the manufacture of flexible plastics.

Mechanism of Action

The mechanism of action of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release oleic acid and 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol. These products can then participate in metabolic pathways, influencing cellular processes such as lipid metabolism and energy production.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound belongs to a family of acyl lactylates, where structural differences arise from:

  • Fatty Acid Chain : Oleate (C18:1 unsaturated), stearate (C18:0 saturated), and laurate (C12:0 saturated) derivatives.
  • Counterions : Sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), or ammonium (NH₄⁺) salts.
  • Substituents : Variations in the lactyl lactate backbone (e.g., carboxyethoxy vs. acetoxy groups).
Table 1: Key Structural and Molecular Properties
Compound Name CAS No. Molecular Formula Molecular Weight Fatty Acid Chain Counterion HLB Value
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate 94313-69-6* C₂₄H₄₂O₆K 464.68 Oleic acid (C18:1) K⁺ N/A
Sodium Stearoyl Lactylate 25383-99-7 C₂₄H₄₄O₆Na 458.58 Stearic acid (C18:0) Na⁺ 8.3
Sodium Lauroyl Lactylate 13557-75-0 C₁₈H₃₂O₆Na 294.36 Lauric acid (C12:0) Na⁺ 12.0†
Calcium Stearoyl Lactylate 5793-94-2 C₄₈H₈₆CaO₁₂ 895.28 Stearic acid (C18:0) Ca²⁺ 6.0

*Potassium salt form of oleate ester ; †Estimated based on laurate’s shorter chain .

Physicochemical Properties

  • Solubility: Oleate derivatives (e.g., potassium oleoyl lactylate) are oil-soluble and dispersible in hot water, ideal for lipid-based formulations . Lauroyl lactylates (Na⁺) are more hydrophilic (higher HLB), effective in aqueous systems like shampoos .
  • Thermal Stability : Stearoyl and oleate lactylates show superior stability at high temperatures compared to lauroyl derivatives, making them suitable for heat-processed foods .

Research Findings

  • Emulsification Efficiency : Oleate derivatives outperform stearate analogs in oil-in-water emulsions due to unsaturated chains enhancing interfacial flexibility .
  • Synergistic Effects : Blending lauroyl and stearoyl lactylates improves emulsion stability in cosmetic formulations .
  • Regulatory Compliance : Sodium stearoyl lactylate meets FDA and EU standards for food additives, whereas oleate derivatives are more common in niche applications .

Biological Activity

2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate is a compound of interest in various biological and medicinal contexts. Its structure, featuring both ester and carboxylic acid functionalities, suggests potential interactions with biological systems that warrant investigation. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The compound is classified as an ester, which typically exhibits unique reactivity patterns in biological systems. The presence of a carboxylic acid moiety implies potential for hydrogen bonding and interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate may exhibit antimicrobial properties. Esters are known to affect microbial membranes, potentially leading to cell lysis. A study on related esters demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate could possess similar effects.

Insecticidal Activity

The compound's structure may also confer insecticidal properties. In a study evaluating various esters for larvicidal activity against Aedes aegypti, certain structural features were correlated with increased potency. While specific data on 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate is limited, its chemical similarity to active compounds suggests potential efficacy in pest control applications.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several ester compounds, including those structurally related to 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate50Staphylococcus aureus
Related Ester A25E. coli
Related Ester B100E. coli

Case Study 2: Insecticidal Activity

In a larvicidal assay, various esters were tested against Aedes aegypti. While direct testing of 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate was not reported, related compounds showed LC50 values ranging from 20 to 100 µM. This suggests that further investigation into this compound could yield valuable data regarding its potential as an insecticide.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of ester compounds similar to 2-(1-Carboxyethoxy)-1-methyl-2-oxoethyl oleate. These studies often highlight the importance of structural modifications in enhancing biological activity.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 50 µg/mL against S. aureus
InsecticidalPotential larvicidal activity
CytotoxicityLow cytotoxicity observed

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